molecular formula C38H70N2O13 B601444 Clarithromycin Impurity L CAS No. 127253-06-9

Clarithromycin Impurity L

Cat. No.: B601444
CAS No.: 127253-06-9
M. Wt: 763.0 g/mol
InChI Key: MWBJRTBANFUBOX-IXGVTZHESA-N
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Description

Clarithromycin Impurity L is a by-product formed during the synthesis of clarithromycin, a semi-synthetic macrolide antibiotic derived from erythromycin. Clarithromycin is widely used to treat various bacterial infections due to its improved acid stability and pharmacokinetic profile compared to erythromycin .

Mechanism of Action

Target of Action

Clarithromycin Impurity L, like its parent compound Clarithromycin, primarily targets the bacterial 50S ribosomal subunit . This subunit plays a crucial role in protein synthesis within the bacterial cell, making it an effective target for antibacterial action .

Mode of Action

The mode of action of this compound is believed to be similar to that of Clarithromycin. It inhibits bacterial protein synthesis by binding to the bacterial 50S ribosomal subunit . This binding inhibits peptidyl transferase activity and interferes with amino acid translocation during the translation and protein assembly process . Depending on the organism and drug concentration, this compound may be bacteriostatic or bactericidal .

Biochemical Pathways

It is known that the inhibition of protein synthesis can disrupt various essential biological processes within the bacterial cell, leading to its eventual death .

Pharmacokinetics

Clarithromycin is primarily metabolized by cytochrome p450 (cyp) 3a isozymes and has an active metabolite, 14-hydroxyclarithromycin . The reported mean values of total body clearance and renal clearance in adults have ranged from 29.2 to 58.1 L/h and 6.7 to 12.8 L/h, respectively . These properties may provide some insight into the ADME properties of this compound.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth or the killing of bacterial cells by disrupting protein synthesis . This can lead to the effective treatment of various bacterial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the reaction temperature and duration can affect the concentration of this impurity . Furthermore, the stability of this compound may be affected by the pH and the presence of other substances in the environment .

Biochemical Analysis

Biochemical Properties

Clarithromycin Impurity L, like its parent compound Clarithromycin, is a macrolide antibiotic that inhibits bacterial growth by targeting the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and function of bacterial ribosomes .

Cellular Effects

Clarithromycin, the parent compound, has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that Clarithromycin, the parent compound, exerts its effects at the molecular level by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis . This interaction could potentially involve enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of Clarithromycin in human plasma . This method could potentially be adapted for the study of this compound.

Dosage Effects in Animal Models

Clarithromycin, the parent compound, has been used in various dosages in animal models

Metabolic Pathways

Clarithromycin is extensively metabolized into at least eight metabolites via three metabolic pathways: hydroxylation at the 14 position, N-demethylation, and hydrolysis of the cladinose sugar . Secondary biotransformation was also evident .

Transport and Distribution

It is known that Clarithromycin, the parent compound, is transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Clarithromycin Impurity L is typically formed during the synthesis of clarithromycin from erythromycin-A. The process involves treating erythromycin-A with hydroxylamine in the presence of acetic acid and isopropyl alcohol. This reaction leads to the formation of erythromycin-A oxime, which can further react to form various impurities, including this compound .

Industrial Production Methods: In an industrial setting, the preparation of clarithromycin and its impurities involves several steps:

Chemical Reactions Analysis

Types of Reactions: Clarithromycin Impurity L can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Properties

CAS No.

127253-06-9

Molecular Formula

C38H70N2O13

Molecular Weight

763.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1

InChI Key

MWBJRTBANFUBOX-IXGVTZHESA-N

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N\O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

Clarithromycin oxime

Origin of Product

United States

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